molecular formula C12H22N2O B6332421 1-Cyclohexanecarbonyl-2-methylpiperazine CAS No. 1240573-65-2

1-Cyclohexanecarbonyl-2-methylpiperazine

Cat. No.: B6332421
CAS No.: 1240573-65-2
M. Wt: 210.32 g/mol
InChI Key: VSXVMLBFACPHMD-UHFFFAOYSA-N
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Description

1-Cyclohexanecarbonyl-2-methylpiperazine is a chemical compound with the molecular formula C13H24N2O. It is characterized by a cyclohexane ring attached to a carbonyl group, which is further connected to a piperazine ring substituted with a methyl group.

Preparation Methods

The synthesis of 1-Cyclohexanecarbonyl-2-methylpiperazine typically involves the reaction of cyclohexanecarbonyl chloride with 2-methylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

1-Cyclohexanecarbonyl-2-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Cyclohexanecarbonyl-2-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering the biochemical balance within cells .

Comparison with Similar Compounds

1-Cyclohexanecarbonyl-2-methylpiperazine can be compared with other similar compounds, such as:

    1-Cyclohexanecarbonylpiperazine: Lacks the methyl group on the piperazine ring, which may result in different chemical and biological properties.

    1-Benzoyl-2-methylpiperazine:

    2-Methylpiperazine:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

cyclohexyl-(2-methylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-10-9-13-7-8-14(10)12(15)11-5-3-2-4-6-11/h10-11,13H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXVMLBFACPHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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